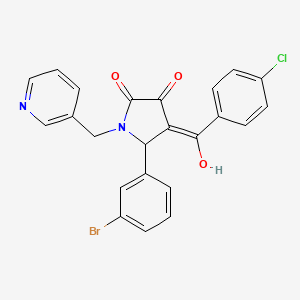![molecular formula C22H31N3O3 B5309145 4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)
4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid, commonly known as CR845, is a small molecule drug that has been extensively studied for its potential use in treating various medical conditions. CR845 belongs to the class of drugs known as kappa opioid receptor agonists and has been shown to have analgesic, anti-inflammatory, and anti-itching properties.
Mécanisme D'action
CR845 works by activating the kappa opioid receptor, which is located in the brain and spinal cord. Activation of this receptor leads to a decrease in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain perception. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects
CR845 has been shown to have analgesic, anti-inflammatory, and anti-itching effects. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
CR845 has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the kappa opioid receptor. It is also relatively easy to synthesize, making it readily available for use in experiments. However, CR845 has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on CR845. One area of interest is the development of new formulations of CR845 that improve its solubility and bioavailability. Another area of interest is the potential use of CR845 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of CR845 and its potential use in treating other medical conditions.
Méthodes De Synthèse
The synthesis of CR845 involves several chemical steps. The first step involves the reaction of 4-bromobenzoic acid with N-methylmorpholine to form the corresponding acid chloride. The acid chloride is then reacted with N-Boc-1,4-bis(piperidin-1-yl)butane-1,4-diamine to form the corresponding amide. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is reacted with cyclopropyl isocyanate to form the final product, CR845.
Applications De Recherche Scientifique
CR845 has been extensively studied for its potential use in treating various medical conditions. It has shown promising results in preclinical studies for the treatment of chronic pain, pruritus, and inflammation. In clinical trials, CR845 has been shown to be effective in reducing pain in patients with chronic kidney disease and postoperative pain. It has also been shown to be effective in reducing itching in patients with cholestasis.
Propriétés
IUPAC Name |
4-[[4-[3-(cyclopropylcarbamoyl)piperidin-1-yl]piperidin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-21(23-19-7-8-19)18-2-1-11-25(15-18)20-9-12-24(13-10-20)14-16-3-5-17(6-4-16)22(27)28/h3-6,18-20H,1-2,7-15H2,(H,23,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPLOKRPDLWKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)O)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)

![2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5309087.png)
![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5309101.png)
![4-[(2,6-dimethylpyridin-3-yl)oxy]-1-pyridin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5309103.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)
![2-(2,3-dimethylphenoxy)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5309123.png)
![methyl 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5309124.png)

![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)
![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)
![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)